molecular formula C11H19NO5 B2415076 1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid CAS No. 1015939-24-8; 220182-20-7

1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid

Cat. No. B2415076
Key on ui cas rn: 1015939-24-8; 220182-20-7
M. Wt: 245.275
InChI Key: MZOSQXSHAOWJQY-UHFFFAOYSA-N
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Patent
US08946216B2

Procedure details

In a flask, tetrahydrofuran (1.01 mL) was added to 1-tert-butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate (0.079 g, 0.303 mmol). A solution of lithium hydroxide (0.0254 g, 0.607 mmol) in water (0.505 mL) was added to the reaction. The reaction was allowed to stir at room temperature for 4 hrs. Using 1N hydrochloric acid, the reaction was neutralized to pH 6 and was concentrated in vacuo. The crude product was purified using prep LC/MS. LC-MS: 190.1 [M−t-butyl]. LC/MS RT=2.58 min.
Quantity
1.01 mL
Type
reactant
Reaction Step One
Quantity
0.079 g
Type
reactant
Reaction Step One
Quantity
0.0254 g
Type
reactant
Reaction Step Two
Name
Quantity
0.505 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCCC1.[OH:6][CH:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH:8]1[C:20]([O:22]C)=[O:21].[OH-].[Li+].Cl>O>[C:16]([O:15][C:13]([N:10]1[CH2:11][CH2:12][CH:7]([OH:6])[CH:8]([C:20]([OH:22])=[O:21])[CH2:9]1)=[O:14])([CH3:19])([CH3:17])[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
1.01 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0.079 g
Type
reactant
Smiles
OC1C(CN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Step Two
Name
Quantity
0.0254 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0.505 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08946216B2

Procedure details

In a flask, tetrahydrofuran (1.01 mL) was added to 1-tert-butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate (0.079 g, 0.303 mmol). A solution of lithium hydroxide (0.0254 g, 0.607 mmol) in water (0.505 mL) was added to the reaction. The reaction was allowed to stir at room temperature for 4 hrs. Using 1N hydrochloric acid, the reaction was neutralized to pH 6 and was concentrated in vacuo. The crude product was purified using prep LC/MS. LC-MS: 190.1 [M−t-butyl]. LC/MS RT=2.58 min.
Quantity
1.01 mL
Type
reactant
Reaction Step One
Quantity
0.079 g
Type
reactant
Reaction Step One
Quantity
0.0254 g
Type
reactant
Reaction Step Two
Name
Quantity
0.505 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCCC1.[OH:6][CH:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH:8]1[C:20]([O:22]C)=[O:21].[OH-].[Li+].Cl>O>[C:16]([O:15][C:13]([N:10]1[CH2:11][CH2:12][CH:7]([OH:6])[CH:8]([C:20]([OH:22])=[O:21])[CH2:9]1)=[O:14])([CH3:19])([CH3:17])[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
1.01 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0.079 g
Type
reactant
Smiles
OC1C(CN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Step Two
Name
Quantity
0.0254 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0.505 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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